molecular formula C14H12O3 B1344061 5-Benzyl-2-hydroxybenzoic acid CAS No. 4386-41-8

5-Benzyl-2-hydroxybenzoic acid

Cat. No.: B1344061
CAS No.: 4386-41-8
M. Wt: 228.24 g/mol
InChI Key: AFIMKCDXMUVHON-UHFFFAOYSA-N
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Description

5-Benzyl-2-hydroxybenzoic acid is a derivative of hydroxybenzoic acid, which is a type of phenolic acid. This compound is characterized by the presence of a benzyl group attached to the fifth position of the benzoic acid ring and a hydroxyl group at the second position. Hydroxybenzoic acids are known for their antioxidant properties and are widely studied for their potential health benefits .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Benzyl-2-hydroxybenzoic acid typically involves the benzylation of 2-hydroxybenzoic acid (salicylic acid). One common method is the Friedel-Crafts alkylation, where salicylic acid reacts with benzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 5-Benzyl-2-hydroxybenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

5-Benzyl-2-hydroxybenzoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Benzyl-2-hydroxybenzoic acid involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness: 5-Benzyl-2-hydroxybenzoic acid is unique due to the presence of the benzyl group, which can enhance its lipophilicity and potentially improve its bioavailability and efficacy in biological systems. This structural modification can also influence its reactivity and interaction with molecular targets compared to other hydroxybenzoic acids .

Properties

IUPAC Name

5-benzyl-2-hydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c15-13-7-6-11(9-12(13)14(16)17)8-10-4-2-1-3-5-10/h1-7,9,15H,8H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFIMKCDXMUVHON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=CC(=C(C=C2)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40623959
Record name 5-Benzyl-2-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40623959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4386-41-8
Record name 5-Benzyl-2-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40623959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-benzyl-2-hydroxybenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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